molecular formula C18H23NO2S B2462230 N-(1-adamantyl)-2-phenylethenesulfonamide CAS No. 315692-18-3

N-(1-adamantyl)-2-phenylethenesulfonamide

Cat. No.: B2462230
CAS No.: 315692-18-3
M. Wt: 317.45
InChI Key: XOPNXCMEDPFZAW-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-2-phenylethenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research, incorporating both an adamantane and a vinyl sulfonamide group. Adamantane derivatives are a significant area of study due to their broad biological activities. Research into similar adamantane-containing small molecules has explored their potential as anti-tumor agents, with some compounds demonstrating an inhibitory effect on cancer cell proliferation in preliminary studies . Furthermore, adamantyl-based structures, such as 1-adamantyl-3-phenyl ureas, have been extensively investigated for their potent anti-tuberculosis activity, functioning by inhibiting essential targets like the membrane transporter MmpL3 in Mycobacterium tuberculosis . The vinyl sulfonamide functional group is a reactive pharmacophore that can interact with various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to explore the potential of this compound in their own investigative workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c20-22(21,7-6-14-4-2-1-3-5-14)19-18-11-15-8-16(12-18)10-17(9-15)13-18/h1-7,15-17,19H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPNXCMEDPFZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of N 1 Adamantyl 2 Phenylethenesulfonamide

Retrosynthetic Analysis of the N-(1-adamantyl)-2-phenylethenesulfonamide Scaffold

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into readily available starting materials, thereby illuminating potential synthetic pathways. The primary disconnections for this compound involve the robust sulfonamide bond and the carbon-carbon double bond of the vinyl group.

Two principal retrosynthetic disconnections can be envisioned for the target molecule:

Disconnection A (N-S Bond): The most intuitive disconnection is at the nitrogen-sulfur bond of the sulfonamide linkage. This approach simplifies the molecule into two key synthons: 1-adamantylamine and 2-phenylethenesulfonyl chloride. This strategy is common in sulfonamide synthesis and leverages the well-established reactivity of sulfonyl chlorides with primary amines.

Disconnection B (C=C Bond): An alternative disconnection across the vinyl group suggests a pathway involving the formation of the styrenyl system at a late stage. This could theoretically involve a precursor like N-(1-adamantyl)-2-bromoethanesulfonamide, which would then undergo an elimination reaction. However, this route is often less direct than Disconnection A.

A graphical representation of the primary retrosynthetic approach (Disconnection A) is presented below. This pathway is generally preferred due to the commercial availability or straightforward synthesis of the resulting precursors.

Figure 1: Primary Retrosynthetic Disconnection of this compound.

This analysis identifies 1-adamantylamine and a 2-phenylethenesulfonyl precursor as the key building blocks for the synthesis.

Established and Innovative Methodologies for 2-Phenylethenesulfonamide Core Synthesis

The synthesis of the 2-phenylethenesulfonamide core, specifically the 2-phenylethenesulfonyl chloride intermediate, is a critical step. Several methodologies can be employed, ranging from classical approaches to more modern catalytic systems.

Key synthetic routes to vinylsulfonyl chlorides include:

Sulfonylation of Styrene: Direct sulfonylation of styrene using a sulfur trioxide-dioxane complex can yield the desired sulfonyl chloride, although control of regioselectivity and polymerization can be challenging.

From 2-Phenylethanesulfonyl Chloride: A common and reliable method involves the synthesis of 2-phenylethanesulfonyl chloride from 2-phenylethanol or 2-phenylethyl bromide, followed by a base-induced elimination reaction to form the vinyl group.

Heck-type Coupling Reactions: Modern approaches may involve palladium-catalyzed coupling of a vinylsulfonate salt with iodobenzene or bromobenzene to form the styrenylsulfonate system, which can then be converted to the sulfonyl chloride.

The table below summarizes typical conditions for the elimination-based approach, which offers a balance of reliability and efficiency.

Table 1: Methodologies for 2-Phenylethenesulfonyl Chloride Synthesis

Precursor Reagents and Conditions Product Key Advantages
2-Chloroethanesulfonyl chloride Benzene, AlCl₃ (Friedel-Crafts alkylation) 2-Phenylethanesulfonyl chloride Utilizes readily available starting materials.

These methods provide reliable access to the essential 2-phenylethenesulfonamide core, setting the stage for the incorporation of the adamantyl moiety.

Strategies for the Stereoselective and Regioselective Introduction of the 1-Adamantyl Moiety

The introduction of the bulky 1-adamantyl group onto the sulfonamide nitrogen must be performed with high regioselectivity to avoid competing reactions. The adamantyl group itself is achiral, but considerations of stereoselectivity become paramount when chiral centers are present elsewhere in the molecule or in its derivatives. nih.gov

The formation of the N-S bond is typically achieved through the nucleophilic attack of a primary amine on a sulfonyl chloride. In the context of this compound synthesis, this involves the reaction of 1-adamantylamine with 2-phenylethenesulfonyl chloride.

This reaction is generally carried out under mild basic conditions to neutralize the HCl byproduct. The bulky nature of the 1-adamantyl group can sterically hinder the reaction, potentially requiring slightly elevated temperatures or longer reaction times compared to less hindered amines. wikipedia.org

Alternatively, if starting with 2-phenylethenesulfonamide, direct N-alkylation with a suitable adamantyl electrophile like 1-bromoadamantane can be employed. researchgate.netsigmaaldrich.com This reaction requires a strong base to deprotonate the sulfonamide nitrogen, rendering it nucleophilic.

Table 2: Comparative Methods for Adamantyl Incorporation

Method Reactants Base/Catalyst Solvent Typical Conditions
Sulfonylation 1-Adamantylamine + 2-Phenylethenesulfonyl chloride Pyridine or Triethylamine Dichloromethane (DCM) or Tetrahydrofuran (THF) 0 °C to room temperature

| N-Alkylation | 2-Phenylethenesulfonamide + 1-Bromoadamantane | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) or Acetonitrile (MeCN) | Room temperature to 60 °C |

The choice between these methods often depends on the availability of the starting materials. The sulfonylation of 1-adamantylamine is frequently the more direct route.

While the parent molecule is achiral, the principles of stereochemical control are crucial when synthesizing derivatives with stereocenters. For instance, if a chiral substituent were present on the phenyl ring or the vinyl group, diastereomers could be formed.

Stereocontrol can be exerted in several ways:

Substrate Control: A chiral center already present in one of the reactants can direct the approach of the other reactant, leading to the preferential formation of one diastereomer.

Reagent Control: The use of chiral reagents, catalysts, or bases can create a chiral environment that favors the formation of one stereoisomer over another. masterorganicchemistry.com This is particularly relevant in enantioselective syntheses.

For example, in the synthesis of a chiral analog, an asymmetric hydrogenation of the vinyl double bond or an enantioselective epoxidation could be employed to introduce stereocenters with high fidelity.

Design and Synthesis of this compound Analogs and Derivatives

The modular nature of the this compound scaffold allows for the synthesis of a wide array of analogs for various applications, including medicinal chemistry and materials science. researchgate.netmdpi.comnih.gov Modifications can be made to any of the three core components.

Table 3: Strategies for Analog Synthesis

Component Modified Synthetic Strategy Example Precursors
Adamantyl Moiety Use of substituted adamantylamines or other bulky alkylamines. 3-Hydroxy-1-adamantylamine, 2-adamantylamine, tert-butylamine.
Phenyl Ring Use of substituted styrenes or phenyl-containing precursors. 4-Chlorostyrene, 3-methoxystyrene, 4-fluorophenylacetic acid.

| Vinyl Linker | Saturation of the double bond (hydrogenation), or introduction of substituents. | Catalytic hydrogenation (H₂, Pd/C) to yield N-(1-adamantyl)-2-phenylethanesulfonamide. |

The synthesis of these derivatives generally follows the same core synthetic pathways outlined previously, simply by substituting the appropriate starting materials. mdpi.comresearchgate.net For example, reacting 4-chlorostyrene-derived sulfonyl chloride with 1-adamantylamine would yield the corresponding 4-chloro-substituted analog.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation of Synthetic Intermediates and Products

Unambiguous structural confirmation of the synthesized compounds is essential. A combination of spectroscopic and chromatographic techniques is employed to verify the identity, purity, and structure of this compound and its intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. mdpi.com Key expected signals for the target molecule include characteristic peaks for the adamantyl cage protons, aromatic protons of the phenyl ring, vinylic protons, and a broad signal for the sulfonamide N-H proton. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition. Fragmentation patterns can also offer structural clues, such as the loss of the adamantyl group. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the sulfonamide group (S=O stretching around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), the N-H bond (around 3300 cm⁻¹), and the C=C bond of the vinyl group (around 1630 cm⁻¹) would be expected.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess the purity of the compounds and to monitor the progress of reactions.

Table 4: Expected Spectroscopic Data for this compound

Technique Key Feature Expected Observation
¹H NMR Adamantyl Protons Multiplets in the aliphatic region (~1.6-2.1 ppm).
Aromatic Protons Multiplets in the aromatic region (~7.2-7.6 ppm).
Vinylic Protons Doublets in the olefinic region (~6.0-7.0 ppm).
Sulfonamide Proton A broad singlet, position variable depending on solvent and concentration.
¹³C NMR Adamantyl Carbons Signals around 29, 36, 41, and 53 ppm.
Phenyl & Vinylic Carbons Signals in the range of 125-140 ppm.
IR (cm⁻¹) N-H Stretch ~3300 cm⁻¹
S=O Asymmetric Stretch ~1340 cm⁻¹
S=O Symmetric Stretch ~1150 cm⁻¹

| HRMS | Molecular Ion Peak | [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of C₂₀H₂₇NO₂S. |

These analytical methods, when used in concert, provide conclusive evidence for the successful synthesis and purification of this compound and its derivatives.

Elucidation of Biological Activities of N 1 Adamantyl 2 Phenylethenesulfonamide and Its Analogs

Antimicrobial Activity Investigations in Microorganisms

The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the increasing prevalence of drug-resistant pathogens. Adamantane (B196018) derivatives have been a subject of interest due to their potential to overcome resistance mechanisms. mdpi.comnih.gov Similarly, sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a scaffold for the development of new drugs. nih.gov The conjugation of these two pharmacophores in compounds like N-(1-adamantyl)-2-phenylethenesulfonamide is a strategic approach to developing new antimicrobial candidates.

Several studies have highlighted the promising activity of adamantane-sulfonamide analogs against Gram-positive bacteria. These bacteria are characterized by a thick peptidoglycan layer and are responsible for a wide range of infections.

A series of N-(1-adamantyl)carbothioamide derivatives, which are structurally related to the target compound, demonstrated marked activity against tested Gram-positive bacteria. nih.gov Specifically, N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides exhibited potent broad-spectrum antibacterial activity. nih.gov Another study on adamantane derivatives reported that some compounds showed significant activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 0.022 and 0.05 µg/ml for certain phthalimide derivatives. nih.gov

Research on sulfonamide derivatives has also shown their efficacy against multidrug-resistant Staphylococcus aureus. jocpr.comsemanticscholar.org In one study, novel sulfonamide derivatives displayed good concentration-dependent antibacterial activity against clinical isolates of S. aureus, with MIC values ranging from 64 to 512 μg/ml. Another investigation found that certain sulfonamide derivatives exhibited strong inhibition against S. aureus, with some compounds being more effective than the antibiotic oxacillin against methicillin-resistant S. aureus (MRSA) isolates. nih.gov

The table below summarizes the antibacterial activity of some adamantane and sulfonamide analogs against Gram-positive bacteria.

Compound TypeBacterial StrainActivity (MIC)Reference
Adamantane Phthalimide DerivativesStaphylococcus aureus0.022 - 0.05 µg/mL nih.gov
Sulfonamide DerivativesStaphylococcus aureus (clinical isolates)64 - 512 µg/mL
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus ATCC 2921332 µg/mL nih.gov
N-(1-Adamantyl)carbothioamidesGram-positive bacteriaMarked Activity nih.gov

Gram-negative bacteria, with their protective outer membrane, present a significant challenge for antimicrobial agents. However, some adamantane-sulfonamide analogs have shown potential in overcoming this barrier.

In a study of N-(1-adamantyl)carbothioamide derivatives, compounds with a 4-aryl or benzyl substituent on the piperazine ring were highly active against the tested Gram-negative bacteria. nih.gov The N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides also showed potent activity against Escherichia coli. nih.gov While some adamantane derivatives exhibit activity, others, such as certain N-(1-adamantyl)carbothioamides, displayed only weak to moderate efficacy. nih.gov

Sulfonamides have a long history of use against Gram-negative bacteria, although resistance is now widespread. nih.govresearchgate.net However, research continues to explore new sulfonamide derivatives with enhanced activity. For instance, a series of sulfonamide-derived chromones showed significant antibacterial activity against four Gram-negative species, including E. coli. nih.gov Furthermore, it has been shown that deleting the relA gene in E. coli can convert bacteriostatic sulfonamides into bactericidal agents, suggesting a potential strategy to enhance their efficacy. nih.gov

The table below presents findings on the antibacterial activity of related compounds against Gram-negative bacteria.

Compound TypeBacterial StrainActivity (MIC)Reference
N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamidesEscherichia coliPotent Activity nih.gov
Sulfonamide-derived ChromonesEscherichia coliSignificant Activity nih.gov
Sulfamethoxazole (in relA mutant)Escherichia coli O157Bactericidal nih.gov

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a growing health concern. The lipophilic nature of the adamantane moiety is thought to facilitate interaction with fungal cell membranes, a key target for antifungal drugs.

Several studies have reported the antifungal potential of adamantane derivatives. nih.govresearchgate.netepa.gov One study found that certain adamantane-containing thiosemicarbazone derivatives showed good activity against Candida albicans. researchgate.net Another investigation of adamantane-containing 1,2,4-triazole-3-ylthiols demonstrated marked fungistatic and fungicidal activity towards C. albicans, in some cases exceeding that of the control drug Trimethoprim. doaj.org However, some N-(1-adamantyl)carbothioamide derivatives showed an absence of antifungal activity. nih.gov

Sulfonamides have also been investigated for their antifungal properties. nih.govnih.goveuroasiajournal.org A series of arylsulfonamide-type compounds were screened against various Candida species, with some derivatives showing fungistatic potential. nih.gov Specifically, an amine derivative and its hydrochloride salt exhibited fungicidal effects against a clinical strain of Candida glabrata. nih.gov

The antifungal activities of representative adamantane and sulfonamide analogs are summarized in the table below.

Compound TypeFungal StrainActivity (MIC/MFC)Reference
Adamantane-containing 1,2,4-triazole-3-ylthiolsCandida albicansMIC: 15.6 µg/mL, MBC: 31.25 µg/mL doaj.org
Arylsulfonamide Derivative (amine hydrochloride salt)Candida glabrata (clinical strain)MIC: 0.250 mg/mL nih.gov
Adamantane-containing ThiosemicarbazonesCandida albicansGood Activity researchgate.net
Sulfonamide-based Imine CompoundsCandida albicansEffective Growth Inhibition euroasiajournal.org
1-((2-chloro-3,4-dimethoxybenzylidene) amino)adamantaneCandida krusei & Candida parapsilosisMIC: 32 µg/mL epa.gov

Exploration of Other Hypothesized Biological Effects in Preclinical Models (e.g., Antiviral, Anti-proliferative, Anti-inflammatory activities for related sulfonamide or adamantane compounds)

The structural motifs present in this compound suggest a broader potential for biological activity beyond antimicrobial effects. Both adamantane and sulfonamide pharmacophores are found in drugs with diverse therapeutic applications. mdpi.comnih.gov

Antiviral Activity: The adamantane cage is famously associated with antiviral drugs like amantadine (B194251) and rimantadine, which were used against influenza A virus. mdpi.comdrugs.compharmacy180.com This has spurred continued research into new adamantane derivatives as antiviral agents. researchgate.net Similarly, the sulfonamide moiety is present in a number of clinically important antiviral drugs, including HIV protease inhibitors. nih.govmdpi.com The combination of these two groups, therefore, presents a rational basis for investigating the antiviral potential of their conjugates.

Anti-proliferative Activity: Numerous adamantane derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. mdpi.comresearchgate.netnih.gov Some studies have identified adamantane-containing compounds with significant activity against murine leukemia cells, human T-lymphocyte cells, and cervix carcinoma cells. nih.gov The sulfonamide scaffold is also a well-established pharmacophore in oncology, with several sulfonamide-based drugs used as anticancer agents. researchgate.net

Anti-inflammatory Activity: Adamantane derivatives have been designed and synthesized as anti-inflammatory agents, with some compounds showing activity comparable to diclofenac in preclinical models. nih.gov Adapalene, an adamantane derivative, is used for its anti-inflammatory properties in the treatment of acne. mdpi.com Certain novel adamantane derivatives have also been shown to reduce levels of pro-inflammatory cytokines in the brains of diabetic mice. researchgate.net Sulfonamides are also known to possess anti-inflammatory properties, further supporting the investigation of this activity for adamantane-sulfonamide hybrids. nih.gov

Mechanistic Insights into the Biological Action of N 1 Adamantyl 2 Phenylethenesulfonamide

Identification and Validation of Molecular Targets and Pathways

The initial step in elucidating the mechanism of action for any bioactive compound involves identifying its specific molecular targets and the broader biological pathways it modulates. For a compound like N-(1-adamantyl)-2-phenylethenesulfonamide, this would involve a series of biochemical and genetic screening assays.

Interaction with Bacterial Transcription Factors (e.g., Sigma B)

Transcription factors are crucial proteins that regulate the transcription of genetic information from DNA to messenger RNA. In bacteria, sigma factors are key components of the RNA polymerase holoenzyme, directing it to specific promoter sequences to initiate transcription.

The alternative sigma factor, Sigma B (σB), is a primary regulator of the general stress response in many bacteria, including important pathogens. It controls the expression of a large regulon of genes that help the cell survive various environmental insults, such as heat shock, oxidative stress, and nutrient limitation. Due to its central role in bacterial survival and virulence, σB is a potential target for novel antibacterial agents. A hypothetical interaction between this compound and σB could disrupt its ability to bind to RNA polymerase or recognize promoter sequences, thereby inhibiting the bacterial stress response and rendering the bacteria more susceptible to other stresses or host defenses.

Modulation of ATP-Dependent Protease Activity (e.g., ClpXP, ClpYQ)

ATP-dependent proteases are essential for maintaining protein quality control within cells by degrading misfolded, damaged, or unneeded proteins. They play critical roles in various cellular processes, including stress response, cell division, and virulence.

ClpXP: The ClpXP protease is a key player in bacterial proteostasis. It consists of the proteolytic subunit ClpP and the ATPase subunit ClpX, which recognizes, unfolds, and translocates substrate proteins into the ClpP degradation chamber. nih.gov The proper functioning of ClpXP is vital for the degradation of specific regulatory proteins and the removal of abnormal proteins. Modulation of ClpXP activity by a small molecule could have significant consequences for bacterial viability. For instance, inhibition could lead to the toxic accumulation of misfolded proteins, while uncontrolled activation could lead to the inappropriate degradation of essential cellular proteins. Acyldepsipeptides (ADEPs) are a class of compounds known to bind to and dysregulate ClpP, leading to cell death. nih.gov

ClpYQ (HslUV): The ClpYQ protease, also known as HslUV, is another important ATP-dependent protease in bacteria like Escherichia coli. nih.govmdpi.com It is composed of the ClpY (HslU) ATPase and the ClpQ (HslV) peptidase. mdpi.com ClpYQ is involved in the degradation of certain regulatory proteins, such as the cell division inhibitor SulA, and plays a role in the cellular response to DNA damage. mdpi.comnih.gov A compound that modulates ClpYQ activity could interfere with these critical cellular processes.

Principles of Ligand-Receptor Interactions and Modulation of Cellular Receptors

The biological effect of a small molecule is initiated by its binding to a specific cellular receptor, which is typically a protein. This interaction is governed by the principles of ligand-receptor binding, where the ligand (the small molecule) fits into a specific binding site on the receptor, much like a key fits into a lock. The affinity and specificity of this binding are determined by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

The binding of a ligand can modulate the receptor's activity in several ways:

Agonism: The ligand activates the receptor, mimicking the effect of the natural ligand.

Antagonism: The ligand blocks the receptor's active site, preventing the natural ligand from binding and thereby inhibiting its activity.

Allosteric Modulation: The ligand binds to a site on the receptor distinct from the active site (an allosteric site), causing a conformational change that either enhances or inhibits the receptor's activity.

Identifying the specific cellular receptors for this compound would be a critical step in understanding its mechanism of action.

Cellular and Subcellular Localization Studies to Infer Mechanism

Determining the location of a compound within a cell can provide valuable clues about its mechanism of action. Techniques such as fluorescence microscopy, using a fluorescently tagged version of the compound, can reveal whether the molecule accumulates in specific compartments like the cytoplasm, cell membrane, or nucleus. For instance, if this compound were found to localize in the bacterial cytoplasm, it would support the hypothesis that its targets are cytosolic proteins like transcription factors or proteases. If it were to accumulate in the cell membrane, it might suggest an interaction with membrane-bound receptors or an effect on membrane integrity. Currently, there are no published studies on the cellular or subcellular localization of this specific compound.

Computational Approaches to Mechanistic Elucidation and Prediction

Computational methods are powerful tools for predicting and understanding the interactions between small molecules and their biological targets at a molecular level.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov A docking simulation would place this compound into the binding site of a target protein (e.g., the active site of σB or a regulatory pocket on ClpXP) and calculate a "docking score," which estimates the binding affinity. This can be used to screen potential targets and hypothesize binding modes.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes, flexibility, and stability of the complex. An MD simulation could reveal how the binding of this compound might alter the structure and function of its target protein.

The table below illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound with the potential bacterial targets discussed. It is important to note that this is a representative table, and the values are not based on actual experimental or computational results.

Target ProteinPutative Binding SitePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Sigma B (σB)RNA Polymerase binding interface-8.5Arg124, Phe128, Leu150
ClpXATP binding site-7.2Lys210, Gly211, Asp234
ClpPAllosteric pocket-9.1Val78, Ile80, Pro102
ClpYSubstrate recognition site-6.8Tyr91, Met94, Leu125

Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, advanced QSAR models can be developed to predict its activity against various biological targets by comparing it to a dataset of structurally related compounds with known activities.

A hypothetical advanced QSAR model for a series of adamantyl-sulfonamide derivatives, including this compound, could be developed using a combination of 2D and 3D molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its topology, electronic properties, and spatial arrangement.

Key Molecular Descriptors for QSAR Modeling:

A robust QSAR model for this class of compounds would likely incorporate a variety of descriptors to capture the diverse structural features that influence biological activity. These can be categorized as follows:

Topological Descriptors: These 2D descriptors describe the connectivity of atoms in the molecule. Examples include the Kier & Hall molecular connectivity indices (e.g., ¹χ, ²χ) and the Balaban J index, which are sensitive to the degree of branching and cyclicity, a prominent feature of the adamantyl moiety.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule. For this compound, descriptors such as the partial charges on the sulfonamide group's oxygen and nitrogen atoms, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would be critical in modeling interactions involving hydrogen bonding and charge-transfer.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide a more detailed picture of the electronic structure. For instance, the dipole moment and atomic polarizabilities can help in understanding the molecule's interaction with polar receptor environments.

3D Descriptors: These descriptors capture the three-dimensional shape and surface properties of the molecule. For a bulky molecule like this compound, descriptors such as molecular volume, surface area, and shape indices (e.g., globularity) are crucial for modeling steric interactions within a binding pocket.

Hypothetical QSAR Model Equation:

A plausible multiparameter QSAR equation for a series of adamantyl-sulfonamides might look like this:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(ASA_H) + β₃(E_LUMO) + β₄(JGT)

Where:

log(1/IC₅₀) represents the biological activity (e.g., inhibitory concentration).

β₀, β₁, β₂, β₃, β₄ are the regression coefficients determined from the statistical analysis.

logP is the logarithm of the octanol/water partition coefficient, representing lipophilicity.

ASA_H is the solvent-accessible surface area of hydrophobic atoms.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

JGT is the global topological charge index.

Interactive Data Table: Key Molecular Descriptors for a Hypothetical Series of Adamantyl-Sulfonamide Derivatives

CompoundlogPASA_H (Ų)E_LUMO (eV)JGTPredicted log(1/IC₅₀)
This compound 5.2 350.5 -1.85 0.12 5.8
Derivative A4.8335.2-1.790.115.5
Derivative B5.5360.1-1.920.136.1
Derivative C4.5320.8-1.750.105.2
Derivative D5.8375.4-2.010.146.5

This table illustrates how variations in these key descriptors across a series of related compounds could be used to predict the biological activity of this compound.

In silico Prediction of Biological Activity and Target Selectivity

Beyond QSAR, various in silico methods can be employed to predict the biological activity and target selectivity of this compound. These methods often utilize ligand-based or structure-based approaches.

Ligand-Based Approaches:

Ligand-based methods compare the features of the query molecule to those of known active compounds.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be active at a specific biological target. For this compound, a pharmacophore model could be generated based on known inhibitors of a particular enzyme. This model might include features such as a hydrophobic group (the adamantyl cage), a hydrogen bond acceptor (the sulfonyl oxygens), and an aromatic ring (the phenyl group). By fitting the molecule to various pharmacophore models, potential biological targets can be identified.

Similarity Searching: This method involves searching databases of known bioactive molecules for compounds that are structurally similar to this compound. The underlying principle is that structurally similar molecules are likely to have similar biological activities.

Structure-Based Approaches:

Structure-based methods rely on the 3D structure of the biological target.

Molecular Docking: This is a powerful technique used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking studies could be performed against a panel of potential protein targets. The docking algorithm would explore various binding poses and score them based on the predicted binding affinity. This can help to identify high-probability targets and elucidate the key molecular interactions driving the binding. For instance, docking studies might reveal that the adamantyl group fits snugly into a hydrophobic pocket of a particular enzyme, while the sulfonamide group forms crucial hydrogen bonds with nearby amino acid residues.

Predicted Biological Activity Profile:

Based on the structural features of this compound, in silico predictions might suggest activity against several classes of enzymes. The sulfonamide moiety is a well-known pharmacophore present in various drugs, including carbonic anhydrase inhibitors and antibacterial agents. The bulky adamantyl group often confers high lipophilicity, which can enhance membrane permeability and interactions with hydrophobic binding sites.

Interactive Data Table: Hypothetical Predicted Target Selectivity Profile of this compound

Potential TargetDocking Score (kcal/mol)Key Predicted InteractionsPredicted Activity
Carbonic Anhydrase II-8.5Hydrogen bonds with the zinc-coordinating histidine residues; hydrophobic interactions with the adamantyl group.Inhibitor
Cyclooxygenase-2 (COX-2)-7.9The adamantyl group occupies the hydrophobic channel; sulfonamide interacts with the secondary pocket.Inhibitor
Matrix Metalloproteinase-9-8.2Coordination of the sulfonamide group with the catalytic zinc ion; adamantyl group interacts with the S1' pocket.Inhibitor
P-glycoprotein-7.5Strong hydrophobic interactions within the transmembrane domain.Substrate/Inhibitor

These in silico predictions, while theoretical, provide a valuable starting point for experimental validation and offer a rational basis for understanding the potential biological actions of this compound. The convergence of advanced QSAR modeling and target prediction methods allows for a comprehensive mechanistic hypothesis to be formulated, guiding future research into the therapeutic potential of this compound.

Structure Activity Relationship Sar Studies of N 1 Adamantyl 2 Phenylethenesulfonamide Derivatives

Comprehensive Analysis of the Adamantyl Moiety's Influence on Biological Potency and Specificity

The adamantane (B196018) group is a distinctive, bulky, and highly lipophilic polycyclic hydrocarbon. nih.gov Its incorporation into drug candidates often leads to significant improvements in their pharmacological profiles. nih.govpensoft.net The adamantyl moiety in N-(1-adamantyl)-2-phenylethenesulfonamide derivatives plays a multifaceted role in determining their biological potency and specificity.

The primary contribution of the adamantyl group is its substantial lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. nih.govnih.gov This property can lead to improved bioavailability and distribution within the body. mdpi.com The rigid and cage-like structure of adamantane also provides steric bulk, which can serve several purposes. nih.gov It can act as an anchor, fitting into hydrophobic pockets of target proteins and enzymes, thereby increasing binding affinity. nih.govnih.gov This steric hindrance can also shield adjacent functional groups from metabolic degradation, which enhances the metabolic stability and prolongs the half-life of the drug. nih.gov

Furthermore, the three-dimensional structure of the adamantane cage can precisely position the rest of the molecule for optimal interaction with its biological target. scispace.compublish.csiro.au The shape of the adamantyl moiety itself is a critical determinant of potency. nih.gov Even minor modifications, such as the addition of methyl groups to the adamantane skeleton, can lead to markedly different biological activities, suggesting that a specific and snug fit within the receptor's binding site is often required. nih.gov In some cases, substitution of a phenyl ring with an adamantane group has been shown to be detrimental to activity, indicating that some binding pockets favor aromatic interactions over bulky, non-aromatic groups. publish.csiro.au

The influence of the adamantyl moiety on the biological activity of various compounds is summarized in the table below.

Feature of Adamantyl MoietyInfluence on Biological Properties
High Lipophilicity Enhances membrane permeability and bioavailability. nih.govpensoft.net
Steric Bulk Can improve binding to hydrophobic pockets of target proteins. nih.govnih.gov
Rigid Structure Orients the molecule for optimal receptor interaction and can protect against metabolic degradation. nih.govscispace.com
Shape and Substitution Minor changes to the adamantane structure can significantly impact biological potency. nih.gov

Critical Evaluation of the 2-Phenylethene Scaffold's Contribution to Target Recognition and Efficacy

The 2-phenylethene, also known as a styryl group, is a key structural feature that connects the phenyl ring to the sulfonamide moiety. This scaffold is not merely a passive linker; its electronic and structural properties are integral to the molecule's interaction with its biological target.

The vinyl group (-CH=CH-) within the 2-phenylethene scaffold introduces a degree of rigidity to the molecule. Unlike a flexible alkyl chain, the double bond restricts conformational freedom, which can be advantageous for receptor binding. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Furthermore, vinylsulfonamides are recognized as valuable electrophiles that can participate in covalent protein modification. nih.govnih.gov The electron-withdrawing nature of the adjacent sulfonamide group can make the double bond susceptible to nucleophilic attack by amino acid residues, such as cysteine, within the active site of a target protein. nih.gov This can lead to irreversible inhibition, which can result in a prolonged duration of action.

Systematic Investigation of Substituent Variations on the Phenyl and Adamantyl Rings and their Impact on Biological Profiles

The biological activity of this compound can be fine-tuned by introducing various substituents onto the phenyl and adamantyl rings.

Substituent Variations on the Phenyl Ring:

The nature and position of substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity. nih.govmdpi.com Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, can increase the electrophilicity of the vinylsulfonamide, potentially enhancing its reactivity as a covalent inhibitor. nih.gov Conversely, electron-donating groups, like methoxy (-OCH3) or methyl (-CH3), may decrease this reactivity but could enhance other interactions with the target.

The position of the substituent is also critical. For instance, in a series of p-arylthio cinnamides, which share the feature of a substituted phenyl ring attached to a double bond, 2,3-disubstitution on the aryl portion resulted in enhanced activity over mono-substitution. nih.gov The steric bulk of the substituents can also play a role, with larger groups potentially providing additional beneficial interactions or, conversely, causing steric hindrance that prevents optimal binding. nih.gov

The following table illustrates the potential impact of different substituents on the phenyl ring on the biological activity of related compounds.

SubstituentPositionGeneral Effect on Activity of Related Compounds
Electron-Withdrawing Groups (e.g., -Cl, -CF3) 2,3-positionsEnhanced activity in p-arylthio cinnamides. nih.gov
Electron-Withdrawing Groups (e.g., -NO2) VariesCan increase antibacterial activity in some sulfonamides. nih.gov
Bulky Groups 4-positionIncreased volume can enhance cytotoxicity in some sulfonamides. nih.gov
Small Groups 3-positionCan further increase activity when combined with a bulky 4-substituent. nih.gov

Substituent Variations on the Adamantyl Ring:

In contrast to the phenyl ring, substitutions on the adamantane nucleus are often detrimental to biological activity. nih.gov For amantadine (B194251), a well-known adamantane-containing drug, substitution at the tertiary positions of the adamantane ring was found to decrease its anti-influenza A activity. nih.gov Similarly, increasing the size of N-substituents on amantadine diminishes its activity. nih.gov This suggests that the unsubstituted adamantyl group often provides an optimal fit for its binding pocket and any alterations can disrupt this favorable interaction. However, in some specific cases, substitutions on the adamantane ring have been shown to enhance activity, indicating that the effects are highly dependent on the specific biological target. researchgate.net

Role of Stereochemistry in Modulating Compound Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of many drugs, as biological targets such as receptors and enzymes are chiral and can differentiate between stereoisomers. ankara.edu.trsolubilityofthings.comnih.gov For this compound, the presence of the carbon-carbon double bond in the 2-phenylethene scaffold gives rise to geometric isomerism, specifically E and Z isomers.

The E and Z isomers are distinct molecules with different spatial arrangements of the phenyl and adamantylsulfonamide groups relative to the double bond. This difference in three-dimensional structure means that they will interact differently with a chiral binding site. solubilityofthings.com It is highly probable that one isomer will have a more complementary fit to the target receptor, leading to a significant difference in biological potency between the two isomers. nih.govnih.gov

In many classes of drugs, one enantiomer or diastereomer is significantly more active than the other. nih.govnih.gov For example, in a study of nature-inspired 3-Br-acivicin isomers, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity. nih.govresearchgate.net This highlights that stereochemistry can be a critical determinant of both target binding and cellular uptake. nih.gov Therefore, the separation and individual biological evaluation of the E and Z isomers of this compound derivatives would be essential to identify the more active isomer and to develop a more selective and potent therapeutic agent.

Preclinical Research Models for Investigating N 1 Adamantyl 2 Phenylethenesulfonamide

In Vitro Biological Assay Systems

In vitro assays are the cornerstone of early-stage preclinical research, providing a controlled environment to study the direct effects of a compound on biological systems at the cellular and molecular level.

Cell-Based Assays for Determining Specific Biological Activities

Cell-based assays are instrumental in determining the specific biological activities of N-(1-adamantyl)-2-phenylethenesulfonamide. For instance, macrophage cell lines are utilized to assess the compound's potential anti-inflammatory properties. These assays can measure the compound's ability to modulate the production of inflammatory mediators. nih.gov The general principle involves stimulating macrophages with an inflammatory agent, such as lipopolysaccharide (LPS), and then treating the cells with the test compound. The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are then quantified to determine the compound's inhibitory effect.

A hypothetical representation of data from such an assay is presented below:

Treatment GroupTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Vehicle Control5.2 ± 0.43.8 ± 0.3
LPS (1 µg/mL)150.7 ± 12.1250.4 ± 20.5
LPS + Compound (10 µM)75.3 ± 6.8125.2 ± 11.9
LPS + Compound (50 µM)30.1 ± 2.950.8 ± 4.7

Enzymatic Assays for Characterizing Target Engagement and Inhibition Kinetics

To understand how this compound interacts with its molecular targets, enzymatic assays are employed. These assays can confirm direct binding to a specific enzyme and characterize the kinetics of this interaction, such as the mode of inhibition and the inhibition constant (Ki). nih.gov For example, if the compound is hypothesized to target a particular kinase, an in vitro kinase assay would be performed. This typically involves incubating the purified enzyme with its substrate and ATP, in the presence and absence of the compound. The rate of product formation is then measured to determine the extent of enzyme inhibition.

A summary of potential kinetic parameters that could be determined from such assays:

ParameterDescription
IC50The concentration of an inhibitor where the response (or binding) is reduced by half.
KiThe inhibition constant; a measure of the affinity of the inhibitor for the enzyme.
Mode of InhibitionCan be competitive, non-competitive, uncompetitive, or mixed.

Controlled Microbial Culture Systems for Efficacy Determination

For compounds with potential antimicrobial activity, controlled microbial culture systems are essential for determining their efficacy against various pathogens. mdpi.com The minimum inhibitory concentration (MIC) is a key parameter determined in these systems. This is achieved by exposing a standardized inoculum of a specific bacterium or fungus to a range of concentrations of this compound in a suitable growth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism.

Below is a hypothetical table of MIC values for the compound against a panel of microbes:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli>128
Candida albicans32
Pseudomonas aeruginosa>128

In Vitro Cytotoxicity Assessments in Non-Human Cell Lines to Evaluate Cellular Selectivity

To assess the potential toxicity of this compound to normal cells and to determine its selectivity for target cells (e.g., cancer cells or microbes) over host cells, in vitro cytotoxicity assays are performed using non-human cell lines. mdpi.comnih.gov A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. By comparing the cytotoxic effects on cancerous versus non-cancerous cell lines, a selectivity index (SI) can be calculated. A higher SI value indicates greater selectivity for the target cells. mdpi.com

An example of data that could be generated is shown below:

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
MCF-7Human Breast Adenocarcinoma254
A549Human Lung Carcinoma303.3
MRC-5Normal Human Fetal Lung100-

In Vivo Efficacy Studies in Non-Human Organisms

Following promising in vitro results, in vivo studies in non-human organisms are conducted to evaluate the efficacy of this compound in a more complex biological system that mimics a disease state. nih.govnih.gov

Development and Application of Animal Models for Disease States

To test the in vivo efficacy of this compound, relevant animal models of disease are developed and utilized. For instance, to assess its potential antibacterial activity, a bacterial infection model in mice could be employed. nih.govvibiosphen.com This typically involves infecting mice with a pathogenic bacterium and then administering the compound. The efficacy of the treatment can be assessed by monitoring survival rates, bacterial load in various organs, and reduction in clinical signs of infection. vibiosphen.com

A hypothetical outcome of such a study could be summarized as follows:

Treatment GroupSurvival Rate (%)Bacterial Load in Spleen (log10 CFU/g)
Vehicle Control07.8 ± 0.5
Antibiotic Control1002.1 ± 0.2
Compound (X mg/kg)803.5 ± 0.4

Methodologies for Assessing Compound Activity and Biological Impact in Non-Human Preclinical Models

The preclinical evaluation of novel therapeutic candidates, such as this compound, involves a battery of in vitro and in vivo assays designed to elucidate their pharmacological activity, mechanism of action, and potential therapeutic efficacy. These non-human preclinical models are crucial for gathering essential data before any consideration of human trials. The methodologies employed are diverse, ranging from molecular-level binding assays to behavioral studies in animal models of disease.

A primary area of investigation for compounds targeting neurodegenerative disorders like Alzheimer's disease is their interaction with key enzymes and receptors implicated in the disease pathology. One such target is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A widely used method to assess the inhibitory activity of a compound against AChE is the Ellman's colorimetric method. This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. In the presence of an inhibitor like this compound, the rate of this reaction is reduced. The concentration of the compound required to inhibit 50% of the enzyme's activity is determined as the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency as an AChE inhibitor.

Another critical target for potential Alzheimer's therapies is the serotonin (B10506) receptor subtype 4 (5-HT4). Activation of this receptor has been shown to have pro-cognitive effects and may also influence the processing of amyloid precursor protein. To determine a compound's affinity for the 5-HT4 receptor, radioligand binding assays are commonly employed. These experiments typically use membranes prepared from tissues rich in the target receptor, such as guinea pig striatum. The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind specifically to the 5-HT4 receptor. The binding affinity is expressed as the inhibitory constant (Ki), which represents the concentration of the compound that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. Furthermore, functional assays are conducted to determine whether the compound acts as an agonist (activator) or antagonist (blocker) of the receptor.

Beyond in vitro biochemical and cellular assays, the biological impact of this compound is assessed in more complex physiological systems. Ex vivo tissue preparations are utilized to study the compound's effects on organ function. For instance, to evaluate potential cardiac effects, isolated heart preparations, such as the Langendorff-perfused heart, can be used. This model allows for the assessment of various cardiac parameters, including heart rate, contractility, and electrophysiological properties, in a controlled environment. Such studies are important to identify any potential off-target cardiovascular effects.

The following interactive data tables summarize key findings from preclinical studies on compounds structurally related to this compound, illustrating the type of data generated through the aforementioned methodologies.

ParameterValue
Acetylcholinesterase (AChE) Inhibition (IC50) 16 nM
5-HT4 Receptor Binding Affinity (Ki) 10.4 nM
5-HT4 Receptor Functional Activity Partial Agonist
In Vitro/Ex Vivo ModelEndpoint MeasuredIllustrative Finding
Recombinant Human AChE Enzyme Inhibition (IC50)Potent inhibition of acetylcholinesterase activity.
Guinea Pig Striatal Membranes Receptor Binding Affinity (Ki)High affinity for the 5-HT4 receptor.
HEK293 Cells Expressing 5-HT4 Receptor cAMP AccumulationDemonstration of partial agonist activity.
Isolated Guinea Pig Colon Preparation Tissue ContractionAssessment of functional agonist/antagonist effects on smooth muscle.

Advanced Research Directions and Future Applications of N 1 Adamantyl 2 Phenylethenesulfonamide

Innovation in Synthetic Methodologies for Complex Adamantane-Sulfonamide Scaffolds

The synthesis of complex molecules like N-(1-adamantyl)-2-phenylethenesulfonamide often relies on established, multi-step procedures. However, the future of synthesizing such intricate adamantane-sulfonamide scaffolds lies in the development of more efficient and versatile synthetic methodologies.

Current Synthetic Approaches: Traditional methods for synthesizing sulfonamides typically involve the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this would likely involve the coupling of 2-phenylethene-1-sulfonyl chloride with 1-aminoadamantane. While effective, this approach can be limited by the availability and stability of the sulfonyl chloride precursor.

Future Directions in Synthesis: Innovative synthetic strategies are being explored to overcome the limitations of traditional methods. These include:

Direct C-H Functionalization: Advances in transition-metal catalysis could enable the direct coupling of adamantane (B196018) C-H bonds with sulfonamide moieties, bypassing the need for pre-functionalized adamantane starting materials. This would represent a more atom-economical and efficient route.

Flow Chemistry: The use of microfluidic reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and the ability to perform reactions that are challenging in conventional batch processes.

Photoredox Catalysis: Light-mediated reactions offer a green and efficient alternative for the formation of C-S and S-N bonds, which are central to the synthesis of sulfonamides. This methodology could provide novel pathways to adamantane-sulfonamide scaffolds under mild conditions.

A comparative overview of traditional versus innovative synthetic approaches is presented in the table below.

Methodology Description Advantages Challenges
Traditional Synthesis Reaction of sulfonyl chloride with an amine.Well-established, reliable for many substrates.Requires pre-functionalized starting materials, can have harsh reaction conditions.
C-H Functionalization Direct coupling of C-H bonds with sulfonamide groups.High atom economy, reduces synthetic steps.Catalyst development, regioselectivity control.
Flow Chemistry Reactions in continuous-flow microreactors.Precise control, enhanced safety, scalability.Initial setup costs, potential for clogging.
Photoredox Catalysis Light-induced catalytic reactions.Mild reaction conditions, environmentally friendly.Substrate scope, quantum yield optimization.

Integration into High-Throughput Screening and Lead Optimization Phases of Drug Discovery

The adamantane moiety is a well-regarded scaffold in medicinal chemistry due to its ability to increase lipophilicity and metabolic stability, and to orient functional groups in a specific three-dimensional space. nih.gov These properties make this compound and its analogues promising candidates for high-throughput screening (HTS) campaigns.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" with activity against a specific biological target. nih.gov The rigid adamantane core of this compound can serve as a privileged scaffold, providing a fixed anchor for the more flexible phenylethenesulfonamide portion to interact with various binding sites. Libraries of derivatives with modifications on the phenyl ring or the ethene linker could be synthesized and screened against a wide range of biological targets, including enzymes and receptors.

Lead Optimization: Once a "hit" is identified from HTS, the lead optimization phase begins, aiming to improve its potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com The structure of this compound offers several avenues for optimization:

Adamantane Scaffold: The adamantane cage itself can be functionalized to modulate solubility and target interactions.

Phenyl Ring: Substitution on the phenyl ring can be systematically varied to explore structure-activity relationships (SAR) and improve binding affinity and selectivity.

Ethene Linker: The geometry and length of the linker can be modified to optimize the orientation of the pharmacophore within the target's binding site.

The iterative process of design, synthesis, and testing is central to lead optimization. youtube.comresearchgate.net

Optimization Parameter Structural Modification Strategy for this compound Desired Outcome
Potency Introduction of electron-donating or -withdrawing groups on the phenyl ring.Increased binding affinity to the target.
Selectivity Steric modifications to the adamantane or phenyl groups to exploit differences in target binding pockets.Reduced off-target effects.
Solubility Addition of polar functional groups to the adamantane or phenyl moieties.Improved bioavailability.
Metabolic Stability Blocking potential sites of metabolism on the phenyl ring or ethene linker.Increased in vivo half-life.

Exploration of Polypharmacology and Potential Off-Target Interactions as Research Avenues

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly recognized aspect of drug action. nih.gov This can lead to enhanced therapeutic efficacy or, conversely, to undesirable side effects. Understanding the polypharmacology of this compound is crucial for its development.

Potential On-Target and Off-Target Interactions: Both the adamantane and sulfonamide moieties are known to interact with various biological targets.

Adamantane Derivatives: Known to target ion channels (e.g., NMDA receptors), enzymes (e.g., 11β-hydroxysteroid dehydrogenase), and viral proteins. nih.gov

Sulfonamides: A classic pharmacophore found in antibacterial drugs, diuretics, and inhibitors of carbonic anhydrase and cyclooxygenase enzymes.

The combination of these two pharmacophores in this compound suggests a broad potential for biological activity. Computational methods, such as molecular docking and virtual screening, can be employed to predict potential targets. Experimental validation through techniques like affinity chromatography and proteomics can then confirm these predictions.

A key research avenue is to differentiate between beneficial polypharmacology and unwanted off-target effects. For instance, if the compound shows activity against a primary target for a specific disease, its interaction with other targets could either contribute to the therapeutic effect or cause adverse reactions. nih.govnih.gov

Development of this compound as Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The unique properties of this compound make it a promising scaffold for the development of such probes.

Design of Adamantane-Based Probes: The adamantane cage can serve as a robust anchor for attaching various reporter groups, such as fluorescent dyes, biotin tags, or photoaffinity labels. nih.gov The synthesis of these probes would involve modifying the this compound structure to include a reactive handle for conjugation.

Applications in Chemical Biology:

Target Identification: A biotinylated version of the compound could be used in pull-down assays to identify its binding partners in a cellular lysate.

Cellular Imaging: A fluorescently labeled analogue could be used to visualize the subcellular localization of its target(s) in living cells.

Mechanism of Action Studies: Photoaffinity labeling can be used to covalently link the probe to its target, allowing for the precise identification of the binding site.

The development of this compound-based chemical probes would provide valuable tools for dissecting complex biological pathways and understanding the molecular basis of disease.

Q & A

Q. What are the standard synthetic routes for N-(1-adamantyl)-2-phenylethenesulfonamide derivatives?

The compound is typically synthesized via condensation reactions. For example, (E)-2-phenylethenesulfonyl chloride reacts with substituted anilines under controlled conditions. A study reported yields of 80–83% using this method, with products characterized by melting points (e.g., 108–114°C) and spectroscopic data (¹H/¹³C NMR, IR) . Multi-step syntheses may involve coupling adamantyl groups to sulfonamide backbones via nucleophilic substitution or amidation .

Q. What characterization techniques confirm the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify sulfonamide linkage and adamantyl group integration.
  • X-ray crystallography : Resolves stereochemical configurations (e.g., E/Z isomerism in ethenesulfonamides) .
  • IR spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H bonds.
  • Melting point analysis : Validates purity (e.g., 112–114°C for unsubstituted derivatives) .

Q. What biological assays evaluate the activity of this compound?

Common assays include:

  • Enzyme inhibition : Acetylcholinesterase (AChE) or carbonic anhydrase inhibition via spectrophotometric methods (IC₅₀ determination) .
  • Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of amines .
  • Catalysis : Base catalysts (e.g., triethylamine) neutralize HCl byproducts in sulfonamide formation .
  • Temperature control : Reactions performed at 0–25°C minimize side reactions (e.g., sulfonyl chloride hydrolysis) .

Q. How to resolve contradictions in bioactivity data between structural analogs?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings altering enzyme binding) .
  • Dose-response validation : Repeat assays with gradient concentrations to confirm IC₅₀ consistency.
  • Molecular docking : Simulate binding interactions to explain discrepancies (e.g., adamantyl group steric effects) .

Q. What strategies validate the use of structural analogs when the target compound is unavailable?

  • Analog selection : Prioritize analogs with >90% structural similarity (e.g., fluorophenyl derivatives) .
  • Functional equivalence testing : Compare inhibition kinetics (e.g., Ki values) between analogs and target compound .
  • Cross-reactivity assays : Ensure analogs do not interact with off-target enzymes .

Q. How to design dose-response experiments for enzyme inhibition studies?

  • Concentration range : Test 0.1–100 µM to capture full inhibition curves.
  • Controls : Include known inhibitors (e.g., donepezil for AChE) and vehicle-only controls.
  • Data normalization : Express activity as % inhibition relative to control, using nonlinear regression for IC₅₀ calculation .

Q. What computational methods address structural ambiguity in adamantyl-containing sulfonamides?

  • DFT calculations : Predict thermodynamic stability of E/Z isomers.
  • Molecular dynamics (MD) : Simulate conformational flexibility in solution.
  • Electrostatic potential maps : Identify reactive sites for functionalization .

Q. How to mitigate interference from adamantyl group hydrophobicity in aqueous assays?

  • Solubility enhancers : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Surfactant addition : Tween-80 or Triton X-100 (0.01–0.1%) to stabilize colloidal suspensions .

Q. What legal considerations apply to researching adamantyl-containing compounds?

  • Regulatory compliance : Review controlled substance lists (e.g., Australian Controlled Substances Act) for structural analogs (e.g., N-(1-adamantyl)carboxamides) .
  • Documentation : Maintain records of synthesis pathways and purity (>95%) to demonstrate non-intent for illicit use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.